molecular formula C17H16O5 B14365149 Methyl 5-(acetyloxy)-2-(benzyloxy)benzoate CAS No. 91738-29-3

Methyl 5-(acetyloxy)-2-(benzyloxy)benzoate

Cat. No.: B14365149
CAS No.: 91738-29-3
M. Wt: 300.30 g/mol
InChI Key: WRMOGESZDCMVNC-UHFFFAOYSA-N
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Description

Methyl 5-(acetyloxy)-2-(benzyloxy)benzoate is an organic compound with a complex structure that includes both acetyloxy and benzyloxy functional groups attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(acetyloxy)-2-(benzyloxy)benzoate typically involves esterification and etherification reactions. One common method involves the reaction of 5-hydroxy-2-benzyloxybenzoic acid with acetic anhydride in the presence of a catalyst such as pyridine to form the acetyloxy group. The methyl ester can be introduced by reacting the resulting compound with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of flow microreactors has been shown to enhance the efficiency and sustainability of such processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(acetyloxy)-2-(benzyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(acetyloxy)-2-(benzyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(acetyloxy)-2-(benzyloxy)benzoate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The benzyloxy group can interact with various enzymes and receptors, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(acetyloxy)-2-(benzyloxy)benzoate is unique due to the presence of both acetyloxy and benzyloxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

91738-29-3

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

methyl 5-acetyloxy-2-phenylmethoxybenzoate

InChI

InChI=1S/C17H16O5/c1-12(18)22-14-8-9-16(15(10-14)17(19)20-2)21-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3

InChI Key

WRMOGESZDCMVNC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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